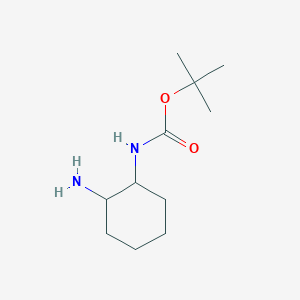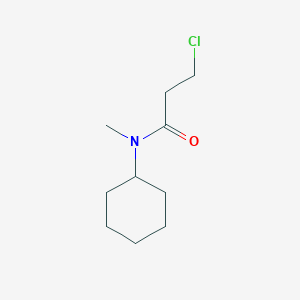
4-甲基-1-(2-哌啶-4-基乙基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a useful research compound. Its molecular formula is C13H26N2 and its molecular weight is 210.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杀虫活性
与哌啶结构相关的化合物,例如从黑胡椒(Piper nigrum)中提取的化合物,已显示出杀虫特性。例如,从黑胡椒种子中分离出的哌替宁和哌西汀对埃及伊蚊幼虫表现出毒性,突出了它们在开发天然杀虫剂中的潜力 (Siddiqui, Gulzar, & Begum, 2002)。
抗癌剂
哌啶衍生物已被评估其抗癌活性。例如,合成了新型(4-哌啶基)-哌嗪衍生物,并将其鉴定为乙酰辅酶A羧化酶1/2的有效且口服活性抑制剂,显示出减少肝脏从头脂肪酸合成的潜力,这是癌症代谢中的关键途径 (Chonan et al., 2011)。
抗菌活性
通过原子经济和立体选择性工艺合成的螺-哌啶-4-酮对结核分枝杆菌(包括多重耐药菌株)表现出显着的体外和体内活性。这表明它们作为治疗结核病的新型治疗剂的潜力 (Kumar et al., 2008)。
缓蚀作用
哌啶衍生物也因其在缓蚀中的作用而被探索。量子化学和分子动力学模拟研究已经预测了某些哌啶衍生物对铁腐蚀的抑制效率,使其成为工业应用中保护涂层和防腐剂的潜在候选物 (Kaya et al., 2016)。
分子对接和药物设计
哌啶衍生物的结构和电子参数已通过分子对接研究进行计算和使用,以研究其生物活性,包括与蛋白质的相互作用和作为候选药物的潜力。这些研究有助于合理设计具有改善治疗效果的新化合物 (Raj & Rajendran, 2013)。
安全和危害
未来方向
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
生化分析
Biochemical Properties
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with lysine decarboxylase, an enzyme involved in the decarboxylation of lysine to produce cadaverine . This interaction is crucial as it affects the production of piperidine derivatives, which are important in various biochemical pathways.
Cellular Effects
The effects of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of piperidine derivatives . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with lysine decarboxylase results in the production of cadaverine, which subsequently affects the synthesis of piperidine derivatives . These interactions highlight the compound’s role in regulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, influencing the production of piperidine derivatives . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is localized in specific subcellular compartments, where it exerts its biochemical activities. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and activity . These localization patterns are essential for understanding the compound’s role in cellular processes.
属性
IUPAC Name |
4-methyl-1-(2-piperidin-4-ylethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h12-14H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRNPPHHZRTHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
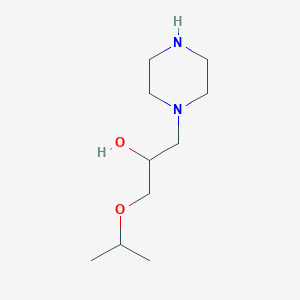
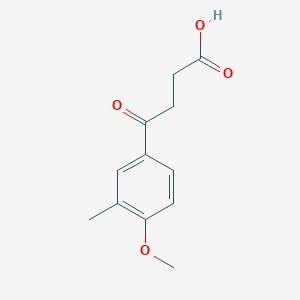

![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)
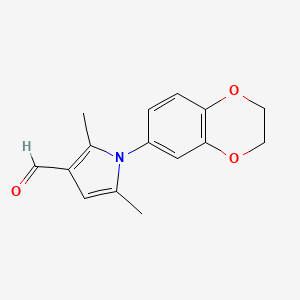
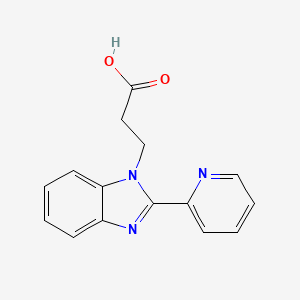
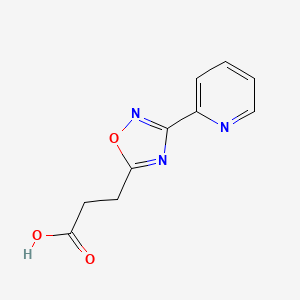
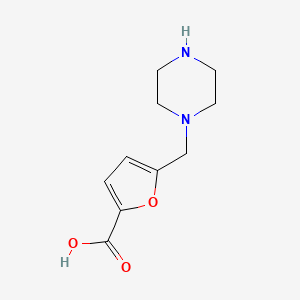



![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)
